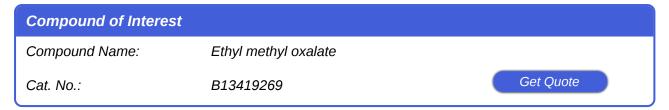


An In-depth Technical Guide to 2-O-Ethyl 1-O-Methyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-Ethyl 1-O-methyl oxalate, commonly known as **ethyl methyl oxalate**, is an asymmetric diester of oxalic acid with the molecular formula $C_5H_8O_4$.[1] As a chemical intermediate, it holds significant value in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[2][3] Its unique structure, featuring two different alkoxy groups, allows for selective reactions and makes it a versatile building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug development.

Chemical and Physical Properties

Ethyl methyl oxalate is a colorless liquid.[2] A summary of its key physicochemical properties is presented in the table below.



Property	Value	Source
IUPAC Name	2-O-ethyl 1-O-methyl oxalate	[1]
CAS Number	615-52-1	[4]
Molecular Formula	C5H8O4	[4]
Molecular Weight	132.11 g/mol	[1]
Density	1.1555 g/cm³ (estimate)	[4]
Boiling Point	173.7 °C (estimate)	[4]
Refractive Index	1.4240 (estimate)	[4]
SMILES	CCOC(=O)C(=O)OC	[1]
InChIKey	WRHHVVPVKLLPFT- UHFFFAOYSA-N	[1]

Synthesis of Ethyl Methyl Oxalate

The primary method for synthesizing **ethyl methyl oxalate** is the transesterification of a symmetrical dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, with the corresponding alcohol (methanol or ethanol, respectively).[3]

Experimental Protocol: Synthesis via Transesterification in a Microreactor

A modern and efficient method for the synthesis of **ethyl methyl oxalate** involves the use of a microreactor, which allows for precise control over reaction conditions and improved reaction kinetics.[3]

Materials:

- Diethyl oxalate (DEO)
- Methanol
- Potassium carbonate (K₂CO₃) as a catalyst



Equipment:

- Microreactor system with a micromixer and temperature controller[3]
- Syringe pumps for reagent delivery
- Gas chromatograph (GC) for reaction monitoring and analysis

Procedure:

- Prepare a solution of the potassium carbonate catalyst in methanol.
- Use syringe pumps to introduce the diethyl oxalate and the methanolic catalyst solution into the micromixer at controlled flow rates.
- The reaction mixture then flows through the microreactor, which is maintained at a constant temperature.
- The product stream is collected at the outlet of the microreactor.
- The conversion of diethyl oxalate and the selectivity for ethyl methyl oxalate are determined by gas chromatography.

Optimized Reaction Conditions:[5]

- Temperature: 35°C
- Catalyst: Potassium carbonate (K₂CO₃)
- Catalyst Concentration: 15 mg/mL
- Molar Ratio (Methanol to Diethyl Oxalate): 3.3:1
- Residence Time: 2.30 minutes

Under these conditions, a conversion of 79.8% of diethyl oxalate and a selectivity of 65.9% for **ethyl methyl oxalate** can be achieved.[5]



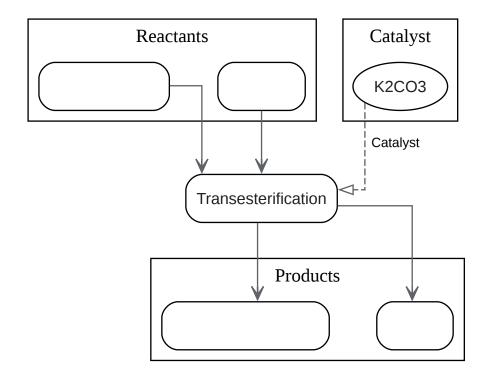
Applications in Drug Development

Oxalate esters are important precursors in the synthesis of a variety of pharmaceuticals.[5] **Ethyl methyl oxalate**, as an intermediate, can be utilized in the construction of heterocyclic compounds and other complex molecular frameworks that are central to the structure of many active pharmaceutical ingredients (APIs).[2]

Role as a Precursor to Phenobarbital

One notable application of dialkyl oxalates is in the synthesis of barbiturates, such as phenobarbital.[6] While the classical synthesis of phenobarbital often starts with diethyl malonate, the underlying chemical transformations highlight the utility of oxalate esters in generating key intermediates for such pharmaceuticals. The synthesis of phenobarbital involves the condensation of a disubstituted malonic ester with urea.[6] The malonic ester itself can be prepared using diethyl oxalate as a starting material.

Diagrams Synthesis of Ethyl Methyl Oxalate via Transesterification

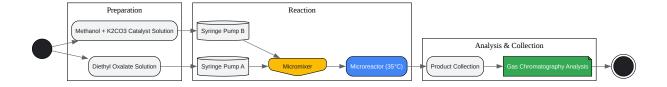


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Caption: Transesterification of diethyl oxalate with methanol.

Experimental Workflow for Microreactor Synthesis



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Caption: Workflow for the microreactor synthesis of **ethyl methyl oxalate**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-O-Ethyl 1-O-Methyl Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13419269#iupac-name-for-ethyl-methyl-oxalate]



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